2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine
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Overview
Description
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine is an organic compound with a complex structure that includes chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a halogenated aromatic compound under basic conditions to form the phenoxy linkage. Subsequent steps may include halogenation and amination reactions to introduce the chloro, fluoro, and amine groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)aniline: Shares a similar phenoxy structure but lacks the trifluoromethyl group.
2-(4-Chloro-3-fluorophenoxy)acetic acid: Contains a similar phenoxy linkage but has different functional groups.
Uniqueness
2-(3-Chloro-4-fluorophenoxy)-5-(trifluoromethyl)-phenylamine is unique due to the presence of both chloro and fluoro substituents along with a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO/c14-9-6-8(2-3-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCMXXDAPNMQMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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